molecular formula C18H15ClN4O4S B280060 methyl 4-{[({5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)carbothioyl]amino}benzoate

methyl 4-{[({5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)carbothioyl]amino}benzoate

Cat. No.: B280060
M. Wt: 418.9 g/mol
InChI Key: RYONVRREDPQVDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{[({5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)carbothioyl]amino}benzoate is a chemical compound that is widely used in scientific research. It is a synthetic derivative of benzoic acid and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of methyl 4-{[({5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)carbothioyl]amino}benzoate involves the inhibition of the activity of enzymes and proteins. It acts as a competitive inhibitor by binding to the active site of the enzyme or protein. This leads to the inhibition of the catalytic activity of the enzyme or protein.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to have anti-inflammatory and antioxidant properties. In addition, it has been found to modulate the activity of various proteins involved in cell signaling pathways.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl 4-{[({5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)carbothioyl]amino}benzoate in lab experiments is its high potency. It has been found to be effective at low concentrations, which makes it a cost-effective tool compound. However, one of the limitations of using this compound is its low solubility in aqueous solutions. This can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the use of methyl 4-{[({5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)carbothioyl]amino}benzoate in scientific research. One direction is the development of more potent derivatives of this compound. Another direction is the study of its potential as a therapeutic agent for various diseases, including cancer and inflammation. Finally, the use of this compound in the development of new drugs and therapies is an area of interest for future research.

Synthesis Methods

The synthesis of methyl 4-{[({5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)carbothioyl]amino}benzoate involves several steps. The first step is the reaction of 4-chloro-1H-pyrazole with furoyl chloride in the presence of a base to form 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl chloride. The second step is the reaction of the resulting compound with 4-aminobenzoic acid in the presence of a base to form this compound.

Scientific Research Applications

Methyl 4-{[({5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)carbothioyl]amino}benzoate has been extensively used in scientific research. It is mainly used as a tool compound to study the mechanism of action of various enzymes and proteins. It has been found to inhibit the activity of several enzymes, including proteases, kinases, and phosphatases. It has also been used to study the role of various proteins in cell signaling pathways.

Properties

Molecular Formula

C18H15ClN4O4S

Molecular Weight

418.9 g/mol

IUPAC Name

methyl 4-[[5-[(4-chloropyrazol-1-yl)methyl]furan-2-carbonyl]carbamothioylamino]benzoate

InChI

InChI=1S/C18H15ClN4O4S/c1-26-17(25)11-2-4-13(5-3-11)21-18(28)22-16(24)15-7-6-14(27-15)10-23-9-12(19)8-20-23/h2-9H,10H2,1H3,(H2,21,22,24,28)

InChI Key

RYONVRREDPQVDE-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.